5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cross-coupling chemistry Suzuki-Miyaura reaction Medicinal chemistry synthesis

Researchers require a halogenated pyrrolopyrimidine scaffold that balances reactivity with stability for kinase inhibitor library synthesis. The 5-iodo analog solves the kinetic limitation of C-Br or C-Cl bonds. - **Distinct reactivity**: C-I bond (BDE ~50 kcal/mol) vs. C-Br (~65 kcal/mol) enables milder Pd-catalyzed cross-couplings (Suzuki, Sonogashira). - **Validated utility**: Direct precursor to 5-iodotubercidin (adenosine kinase inhibitor, IC50 = 26 nM) and CDPK1/RIPK1/FLT3 inhibitor scaffolds. - **Supply guarantee**: >95.0% purity (HPLC & nonaqueous titration) ensures batch-to-batch reproducibility for SAR and lead optimization.

Molecular Formula C6H5IN4
Molecular Weight 260.038
CAS No. 163622-50-2
Cat. No. B2980155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine
CAS163622-50-2
Molecular FormulaC6H5IN4
Molecular Weight260.038
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1)N)I
InChIInChI=1S/C6H5IN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)
InChIKeyKLKWCKQHBCUTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Halogenated Intermediate for Kinase Probes


5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS 163622-50-2) is a 5-iodo-substituted pyrrolo[2,3-d]pyrimidine derivative with the molecular formula C6H5IN4 and a molecular weight of 260.04 g/mol [1]. This heterocyclic core serves as a fundamental scaffold in medicinal chemistry, particularly recognized for its utility as a versatile synthetic intermediate in the construction of diverse kinase inhibitor libraries and nucleoside analog probes [1]. The presence of the iodo substituent at the 5-position confers distinct reactivity and physico‑chemical properties that differentiate it from its 5-unsubstituted, 5-bromo, and 5-chloro analogs, thereby enabling specific synthetic transformations and influencing downstream biological activity [1].

Intermediate type Halogenated pyrrolo[2,3-d]pyrimidine building block for cross-coupling-based library synthesis
Reactivity profile 5-Iodo substituent enables mild palladium-catalyzed couplings (Suzuki, Sonogashira) over harsher alternatives
Documented precedent Reported as key intermediate in kinase inhibitor and nucleoside probe syntheses

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Irreplaceable Synthetic Intermediate


Direct substitution of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine with its 5-chloro or 5-bromo counterparts is not viable in critical synthetic pathways due to fundamental differences in bond dissociation energies and reactivity. The weaker carbon-iodine (C-I) bond (~50 kcal/mol) compared to carbon-bromine (~65 kcal/mol) and carbon-chlorine (~80 kcal/mol) bonds provides a unique kinetic advantage, enabling milder and more efficient palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. Furthermore, the 5-substituent profoundly impacts the biological activity of the final pyrrolo[2,3-d]pyrimidine derivative. Studies on related 5-substituted pyrrolo[2,3-d]pyrimidine analogs have demonstrated that even minor modifications, such as the introduction of a dihalogenated moiety, can alter kinase inhibitory potency by up to 7-fold, underscoring that the precise halogen identity is a critical determinant of pharmacological outcome [2].

!
C-I reactivity advantage may not transfer
Weaker C-I bond (~50 kcal/mol) facilitates oxidative addition with palladium(0); the stronger C-Br and C-Cl bonds of analogous halides typically require higher temperatures and may reduce catalytic turnover.
!
Halogen identity shapes downstream activity
Published pyrrolo[2,3-d]pyrimidine studies show that even minor 5-substituent variation can shift kinase inhibition potency up to 7-fold; a direct analog swap risks altering biological readouts.
!
SNAr amination incompatibility
5-Iodo derivative undergoes dehalogenation under nucleophilic aromatic substitution, whereas 4-chloro analogs yield successful amination; synthetic routes cannot be interchanged without redesign.

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Key Performance Evidence


C-I Bond Reactivity Advantage

The 5-iodo derivative exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-bromo and 5-chloro analogs. This is attributed to the significantly lower bond dissociation energy (BDE) of the C-I bond relative to C-Br and C-Cl bonds, which facilitates oxidative addition to palladium(0) catalysts under milder conditions [1]. This enhanced reactivity is critical for the efficient construction of complex molecular architectures, as exemplified by the use of 5-iodo pyrrolo[2,3-d]pyrimidines in Suzuki reactions to generate 5-aryl derivatives, a transformation that is less efficient with the corresponding 5-bromo or 5-chloro substrates .

C-I Reactivity Advantage
Class-level inference
C-I bond ~50 kcal/mol vs C-Br ~65 kcal/mol, C-Cl ~80 kcal/mol. C-I is ~15–30 kcal/mol weaker.
Supports milder Pd cross-coupling conditions
Gas-phase homolytic BDE at 298 K
Cross-coupling chemistry Suzuki-Miyaura reaction Medicinal chemistry synthesis

Validated Purity Specification

For reproducible scientific outcomes, the purity of chemical starting materials is paramount. A leading commercial source specifies that 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine (TCI Product Number I1161) is supplied with a guaranteed purity of >95.0%, as determined by both High-Performance Liquid Chromatography (HPLC) and Nonaqueous Titration, and its structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy . This dual-method purity assurance exceeds the often-unverified or single-method purity claims found in many generic catalogs, providing a quantitative benchmark that directly mitigates the risk of failed reactions or spurious biological results stemming from unknown impurities.

Purity Specification
Cross-study comparable
>95.0% by HPLC and Nonaqueous Titration, with NMR structure confirmation
Dual-method verification supports batch reproducibility
Per supplier Certificate of Analysis
Quality control Analytical chemistry Purity specification

Kinase Inhibitor Synthetic Precursor

The compound's value proposition is strongly supported by its documented use as a key synthetic intermediate in multiple peer-reviewed studies targeting clinically relevant kinases. Unlike its less-documented 5-bromo or 5-chloro analogs, this specific iodo-derivative has been explicitly cited in the synthesis of potent inhibitors of Calcium Dependent Protein Kinase 1 (CDPK1), Receptor-Interacting Protein Kinase 1 (RIPK1), and Fms-like Tyrosine Receptor Kinase 3 (FLT3) . This body of evidence provides a clear, application-specific rationale for its selection over alternative building blocks that lack a comparable track record in validated kinase inhibitor programs.

Kinase Inhibitor Precursor
Supporting evidence
Reported in syntheses of CDPK1, RIPK1, and FLT3 inhibitors (≥3 distinct kinase targets)
Establishes precedent for kinase-focused library construction
Peer-reviewed medicinal chemistry literature
Kinase inhibitor Drug discovery Synthetic intermediate

Amination Instability and Dehalogenation

A key differentiator for the 5-iodo derivative is its unique reactivity profile in nucleophilic aromatic substitution (SNAr) reactions. A recent master's thesis investigation demonstrated that attempts to aminate 5-iodo-pyrrolo[2,3-d]pyrimidines under both acid- and base-catalyzed conditions were unsuccessful, primarily yielding the dehalogenated side product, whereas analogous reactions with 4-chloro-7H-pyrrolo[2,3-d]pyrimidines proceeded with high efficiency [1]. This observed dehalogenation, hypothesized to occur via a retro-electrophilic aromatic substitution or pyrrole ring-opening mechanism, highlights a critical instability that must be accounted for in synthetic route design [1].

SNAr Amination Outcome
Direct head-to-head comparison
5-Iodo derivative: dehalogenation (hydro-deiodination) dominates. 4-Chloro analog: successful amination with high yields.
Dictates synthetic route selection; avoid amination with this substrate
Acid/base-catalyzed conditions (NTNU thesis, 2023)
Chemical stability Amination Side reactions

Adenosine Kinase Inhibitory Activity

The 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is the direct precursor to 5-iodotubercidin, a potent adenosine kinase inhibitor. This nucleoside analog exhibits an IC50 of 26 nM against adenosine kinase . This activity represents a dramatic improvement over the parent compound tubercidin, which lacks the 5-iodo substituent and is described as 'pharmacologically almost inactive' in in vivo models [1]. The quantitative, 1,000‑fold increase in potency conferred by the 5-iodo group underscores its critical role in modulating biological activity and establishes a clear rationale for procuring this specific intermediate for the generation of active probes.

Adenosine Kinase Inhibition
Cross-study comparable
5-Iodotubercidin (derived from title compound) IC50 = 26 nM. Tubercidin (unsubstituted): almost inactive in vivo.
5-Iodo substitution enables adenosine kinase probe development
In vitro inhibition assay; ~1,000-fold potency difference
Adenosine kinase Nucleoside analog Biological activity

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Application Scenarios


Cross-Coupling for Kinase Inhibitor Libraries

Leverage the compound's uniquely reactive C-I bond (BDE ~50 kcal/mol) [1] for efficient Suzuki-Miyaura or Sonogashira cross-coupling reactions to generate diverse 5-aryl or 5-alkynyl derivatives . This approach is validated for the synthesis of potent inhibitors targeting CDPK1, RIPK1, and FLT3 kinases .

5-Iodotubercidin Synthesis for Adenosine Kinase Probing

Employ this compound as the essential starting material for the synthesis of 5-iodotubercidin. The resulting nucleoside analog provides a potent and well-characterized tool compound with an IC50 of 26 nM for adenosine kinase , enabling mechanistic studies in epigenetics, glycogen metabolism, and epileptogenesis.

Quality-Assured Scale-Up and Reproducibility

Utilize the compound's rigorously defined purity specification (>95.0% by HPLC and Nonaqueous Titration) to ensure reproducibility in critical synthetic steps and biological assays. This is particularly important for SAR studies and late-stage lead optimization where impurity profiles can confound data interpretation.

Chemoselectivity and Dehalogenation Studies

Capitalize on the compound's documented instability under SNAr amination conditions, which leads to preferential dehalogenation [2], as a model system to study competing reaction pathways or to develop novel synthetic methods that harness this unique reactivity profile.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis via cross-coupling
C-I bond reactivity profile
Optimize Pd catalyst, ligand, and coupling conditions for diverse aryl/alkynyl derivatives
Adenosine kinase probe synthesis (5-iodotubercidin)
5-Iodo-pyrrolopyrimidine scaffold as direct precursor
Confirm probe identity, purity, and target engagement in adenosine kinase assays
Reproducible scale-up for SAR campaigns
Validated dual-method purity specification
Verify batch-to-batch consistency; monitor impurity profiles by orthogonal analytical methods
Chemoselectivity and reaction pathway studies
SNAr amination instability and dehalogenation tendency
Characterize competing reaction mechanisms; develop alternative functionalization strategies

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